
Chromium(6+)
説明
Chromium(6+), also known as hexavalent chromium, is a chemical compound that contains the element chromium in the +6 oxidation state . It is key to all materials made from chromium and is rarely found naturally . It is used in various industrial processes such as wood preservation, metallurgy, and in the manufacture of pigments, dyes, paints, primers, inks, and plastics .
Synthesis Analysis
Hexavalent chromium is produced via industrial processes. Virtually all chromium ore is processed via the formation of hexavalent chromium, specifically the salt sodium dichromate . Sodium chromate is then converted into other hexavalent chromium compounds such as chromium trioxide and various salts of chromate and dichromate .Molecular Structure Analysis
The molecular formula of Chromium(6+) is Cr . It has an average mass of 51.993 Da and a mono-isotopic mass of 51.937222 Da .Chemical Reactions Analysis
Chromium reacts with dilute HCl and dilute H2SO4 to form hexaaquachromium (ii) ion, hydrogen gas with chloride ion or sulfate ion . Hexaaquachromium (ii) ion [Cr (H2O)6]2+(aq), easily oxidizes to Cr3+ ions by oxygen under atmospheric conditions . Aqueous Cr3+ ions can be oxidized to chromate (+6) oxidation state by H2O2 in the presence of alkali .Physical And Chemical Properties Analysis
Chromium is a hard, silvery metal with a blue tinge . It has a density of 7.15 g/cm³ . The melting point is 1907°C and the boiling point is 2671°C . Chromium protects the metal below by immediately producing a thin oxide layer that is impermeable to oxygen .科学的研究の応用
Metallurgy
Chromium(VI): plays a pivotal role in metallurgy, particularly in the production of stainless steel and other alloys . It imparts corrosion resistance and hardness to steel. The electroplating process often utilizes Chromium(VI) to deposit a thin layer of chromium onto metal parts to improve durability and aesthetic appeal.
Dyes and Pigments
Chromium(VI) compounds are used to produce vibrant colors in dyes and pigments . These compounds are involved in the synthesis of various colored pigments used in paints, inks, and textiles. The bright green color of emerald and the red color of ruby are due to the presence of chromium compounds.
Wood Preservation
Chromium(VI) compounds serve as preservatives in the wood industry . They are part of the chromated copper arsenate (CCA) mixture used for treating wood. This treatment helps protect against rot, decay, and termite infestation, thereby extending the wood’s service life.
Foundry Applications
In foundries, Chromium(VI) is used as a part of sand molds and cores for casting metal parts . It helps in creating molds that can withstand high temperatures and improve the quality of the casted parts.
Catalysis
Chromium(VI) compounds are utilized as catalysts in various chemical reactions . They are particularly important in polymerization processes where they catalyze the reaction to produce polyethylene and other polymers.
Tanning
The tanning industry uses Chromium(VI) for the chrome tanning process . It helps in converting animal hides into leather, making the leather more durable and resistant to water and microbial damage.
Environmental Remediation
Recent advancements have highlighted the use of microorganisms and nanoparticles in the bioremediation and nano-remediation of Chromium(VI) pollution . These innovative methods aim to reduce the environmental impact of Chromium(VI) by converting it into less harmful forms.
Laboratory Research
In scientific research, Chromium(VI) is often used as an oxidizing agent . It is particularly useful in organic chemistry laboratories for oxidizing alcohols to ketones and aldehydes.
作用機序
Target of Action
Chromium(VI) primarily targets the mitochondrial ATP synthase . This micronutrient is postulated to play a role in carbohydrate, lipid, and protein metabolism . It is also known to interact with peptides, proteins, and DNA, leading to DNA-protein crosslinks, DNA breakage, and alteration of cellular signaling pathways .
Mode of Action
Chromium(VI) interacts with its targets by binding to the beta-subunit of ATP synthase and inhibiting its enzymatic activity . This interaction leads to the activation of AMP-activated protein kinase (AMPK), which is proposed to explain the beneficial actions of chromium on carbohydrate metabolism . Chromium(VI) also induces DNA strand breaks and reactive oxygen species production .
Biochemical Pathways
Chromium(VI) affects various biochemical pathways. It enhances the action of insulin, a hormone crucial to the metabolism and storage of carbohydrate, fat, and protein in the body . Its toxic mode of action is mediated by DNA strand breaks, reactive oxygen species production, and its association with the glutathione metabolism in living systems .
Pharmacokinetics
Chromium(VI) is excreted primarily in the urine . After oral administration, it is rapidly absorbed into the blood and slowly eliminated, which could lead to the accumulation of chromium in vivo . Most chromium is cleared rapidly from the blood .
Result of Action
Chronic exposure and bioaccumulation of chromium(VI) can cause toxicity and numerous pathophysiological defects, including allergic reactions, anemia, burns, and sores especially in the stomach and small intestine, damage to sperm along with the male reproductive system, and affect various biological systems . Even in small amounts, chromium(VI) can cause skin burns, pneumonia, complications during childbirth, and stomach cancer .
Action Environment
Chromium(VI) occurs naturally in the environment from the erosion of natural chromium deposits. It can also be produced by industrial processes . Pollution can occur when these industrial sites fail to follow proper waste disposal methods, such as with unlined coal ash ponds . The environmental factors can influence the action, efficacy, and stability of chromium(VI).
Safety and Hazards
Hexavalent chromium is harmful to the eyes, skin, and respiratory system . It is known to cause cancer, especially if airborne and inhaled where it can cause lung cancer . Workers who are exposed to hexavalent chromium are at increased risk of developing lung cancer, asthma, or damage to the nasal epithelia and skin .
将来の方向性
Due to the toxicity of hexavalent chromium, several treatments, including chemical, biological, and physical approaches, are being used to reduce Cr (VI) waste in the surrounding environment . Furthermore, research is being conducted on the ecology and biogeography of Cr (VI)-resistant microorganisms in inhospitable environments, and their use for detoxifying Cr (VI) and other applications .
特性
IUPAC Name |
chromium(6+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr/q+6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPOVCBBYLSVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr+6] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr+6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023982 | |
| Record name | Chromium (VI) ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
51.996 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium(6+) | |
CAS RN |
18540-29-9 | |
| Record name | Chromium(6+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18540-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium hexavalent ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018540299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium (VI) ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium, ion (Cr6+) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does Chromium(VI+) exert its toxic effects within the body?
A1: Chromium(VI+) readily enters cells through various mechanisms, including anion channels. [, ] Inside the cell, it undergoes reduction to Chromium(III+), generating reactive oxygen species (ROS) as byproducts. [, , , ] These ROS can damage DNA, proteins, and other cellular components, leading to a range of toxic effects, including mutations, cell cycle arrest, apoptosis, and potentially cancer. [, , , ]
Q2: What are the main target organs and tissues affected by Chromium(VI+) toxicity?
A2: While Chromium(VI+) can impact multiple organs, the kidneys are a primary target due to their role in filtering and excreting waste products. [] Accumulation in the kidneys can lead to acute tubular necrosis, impairing their function. [] Other organs and systems affected by Chromium(VI+) exposure include the skin, respiratory system, liver, and gastrointestinal tract. []
Q3: Is there any evidence linking Chromium(VI+) exposure to cancer?
A3: Yes, Chromium(VI+) is classified as a human carcinogen. [, ] Studies have linked inhalation exposure to increased lung cancer risk, and there are concerns about potential carcinogenic effects from ingestion, although this remains a point of debate. [, , , ]
Q4: Are there any known protective measures against Chromium(VI+)-induced toxicity?
A5: Research suggests that antioxidants, such as Vitamin E, might offer some protection against Chromium(VI+) toxicity by counteracting the damaging effects of ROS. [, ] In a study using rat models, Vitamin E supplementation showed potential in mitigating the adverse effects of Chromium(VI+) on salivary glands. [, ]
Q5: What is the molecular formula and weight of Chromium(VI+) oxide?
A5: Chromium(VI+) oxide, also known as chromium trioxide (CrO3), has a molecular weight of 99.99 g/mol.
Q6: Are there specific spectroscopic techniques used to characterize Chromium(VI+) compounds?
A7: Yes, several spectroscopic techniques are employed to study Chromium(VI+) compounds, including UV-Vis spectrophotometry, X-ray absorption near-edge spectroscopy (XANES), and electron spin resonance (ESR). [, , , , ] These methods provide insights into the oxidation state, coordination environment, and electronic structure of Chromium(VI+) species. [, , , , ]
Q7: What are the common analytical methods used to determine Chromium(VI+) concentrations?
A11: Spectrophotometry, particularly using the diphenylcarbazide method, is widely employed for quantifying Chromium(VI+) in water samples. [, ] Atomic Absorption Spectrophotometry (AAS) is another technique used for Chromium(VI+) determination, offering high sensitivity and selectivity. []
Q8: Are there challenges in accurately measuring Chromium(VI+) levels in environmental samples?
A12: Yes, accurately measuring Chromium(VI+) in complex environmental matrices like soil or industrial effluent can be challenging due to potential interferences from other substances. [, ] Method validation, including assessments of accuracy, precision, and specificity, is crucial to ensure reliable results. [, ]
Q9: What are the main environmental concerns associated with Chromium(VI+)?
A13: Chromium(VI+) is a known environmental pollutant, primarily originating from industrial discharges, particularly from industries involved in leather tanning, electroplating, and textile dyeing. [, , , , ] Its presence in water bodies poses a significant threat to aquatic life and can contaminate drinking water sources, endangering human health. [, , , , ]
Q10: What measures can be taken to remove or reduce Chromium(VI+) contamination in wastewater?
A15: Several methods are employed for treating Chromium(VI+) contaminated wastewater, including chemical precipitation, ion exchange, and bioremediation. [] Bioremediation, utilizing microorganisms like bacteria and algae, offers a potentially sustainable approach for removing Chromium(VI+) from contaminated environments. []
Q11: What are the promising areas for future research on Chromium(VI+)?
A11: Future research on Chromium(VI+) could focus on:
- Developing more sensitive, selective, and cost-effective methods for detecting and quantifying Chromium(VI+) in various matrices. [, ]
- Elucidating the detailed mechanisms of Chromium(VI+) toxicity and identifying potential biomarkers for early detection of exposure and related health effects. [, , ]
- Exploring innovative and sustainable remediation strategies for Chromium(VI+) contaminated water and soil, with a focus on bioremediation and green chemistry approaches. [, ]
- Investigating the long-term health impacts of low-level Chromium(VI+) exposure through drinking water and developing strategies to minimize potential risks. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)
![3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole](/img/structure/B95307.png)

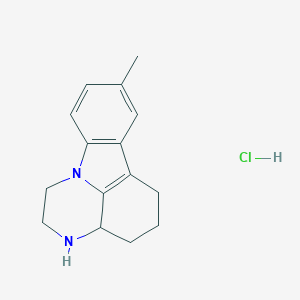
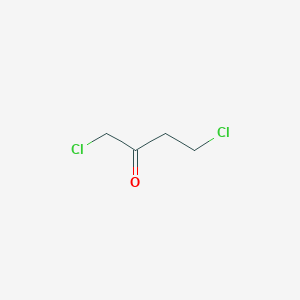
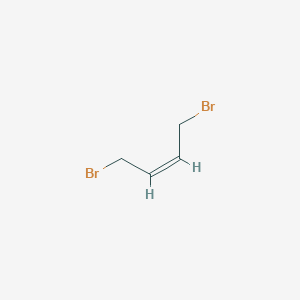
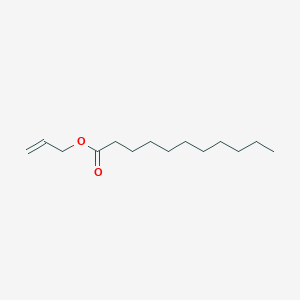
![2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B95319.png)

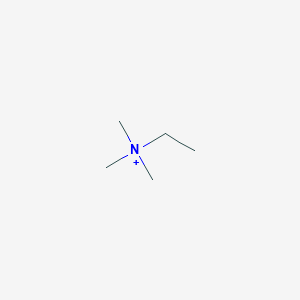
![Ethenyl[tris(prop-2-en-1-yloxy)]silane](/img/structure/B95329.png)
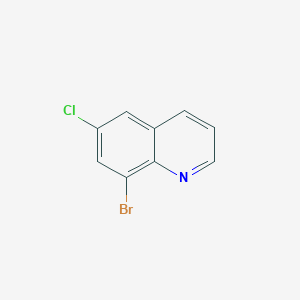
![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)